Home > Products > Screening Compounds P98673 > 3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide
3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide -

3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide

Catalog Number: EVT-5850665
CAS Number:
Molecular Formula: C21H14N2O3
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Nitro-N-[2-(phenylethynyl)phenyl]benzamide is a synthetically derived organic compound primarily utilized in pharmacological research for its activity as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It is not a naturally occurring substance.

Mechanism of Action

3-Nitro-N-[2-(phenylethynyl)phenyl]benzamide acts as a positive allosteric modulator of mGluR5. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate [, ]. While the precise mechanism remains incompletely understood, it is believed to involve:

  • Binding to a specific allosteric site on the mGluR5 receptor [].
  • Inducing conformational changes in the receptor protein that increase its affinity for glutamate [].
  • Amplifying downstream signaling cascades activated by glutamate binding [].
Applications
  • Investigate mGluR5 Pharmacology: Its selectivity for mGluR5 makes it suitable for dissecting the roles of this receptor subtype in various cellular processes [].
  • Probe Allosteric Modulation: It is used to elucidate the molecular mechanisms underlying positive allosteric modulation of mGluR5 and identify key structural determinants for PAM activity [].
  • Develop Novel Therapeutics: While not a therapeutic itself, it serves as a lead compound for developing novel mGluR5 PAMs with improved potency, selectivity, and pharmacokinetic properties for potential use in treating neurological and psychiatric disorders [].
Future Directions
  • Structure-Activity Relationship Studies: Further exploration of structural modifications to optimize potency, selectivity, and pharmacokinetic parameters [].
  • Mechanism of Action Elucidation: Detailed investigation of the binding site, conformational changes induced upon binding, and specific interactions with the mGluR5 receptor [].
  • In Vivo Studies: Evaluating the effects of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide and its analogs in animal models of neurological and psychiatric disorders [].

1. 2-Nitro-N-(4-nitrophenyl)benzamide []

  • Relevance: This compound shares the core benzamide structure with 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide and also possesses nitro substituents. The difference lies in the positioning of the nitro groups and the absence of the phenylethynyl substituent in 2-Nitro-N-(4-nitrophenyl)benzamide. This comparison can offer insights into how the phenylethynyl group and nitro group arrangement influence the overall molecular properties. []

2. N-(2-Nitrophenyl)benzamide []

    **3. 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) ** []

    • Compound Description: Venetoclax N-oxide (VNO) is identified as a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor. It's noteworthy for undergoing a [, ] Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity.
    • Relevance: Although structurally dissimilar to 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, VNO's identification highlights the susceptibility of nitro-containing compounds, like 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, to oxidation, particularly in the context of drug development where impurity profiles are critical. []

    **4. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA) ** []

    • Relevance: While structurally different from 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, the formation of VHA from a nitro-containing precursor (VNO) suggests that similar rearrangement reactions might be possible for 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide under appropriate conditions. This highlights the need to understand the potential reactivity and stability of this compound. []

    5. N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) []

    • Relevance: Although CPPHA and 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide differ in their core structures, CPPHA's action as a PAM for mGluRs provides a framework for investigating the potential of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide or its analogs as allosteric modulators of these receptors. Understanding the structural basis of CPPHA's selectivity and its distinct binding site could guide the design of novel mGluR modulators. []

    6. 4-(Phenylethynyl)-6-phenyl-1,4-dihydropyridine Derivatives []

    • Relevance: The presence of the phenylethynyl moiety in these derivatives, similar to 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, highlights this group's potential significance in mediating interactions with biological targets. Further investigations are needed to understand whether 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide exhibits any affinity towards adenosine receptors, particularly given the structural similarities. []

    7. N-(4-(2-(Diethylamino)ethoxy)phenyl)-2- nitro-4-(trifluoromethyl)-aniline (DNTA) []

    • Relevance: The presence of a nitro and trifluoromethyl group in DNTA, along with an aniline core, invites a comparison with 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide. Despite differences in their overall structures, exploring these shared chemical moieties might reveal insights into potential biological activities and structure-activity relationships. []

    8. 1-Dimethylamino-3-[4-(2-nitro-4-trifluoromethyl-phenyl-amino)-phenoxy]-propan-2-ol (ZVS-08) []

    • Relevance: The structural similarity of ZVS-08 to DNTA, specifically the presence of nitro and trifluoromethyl groups alongside an aniline core, further emphasizes the potential relevance of these chemical features to the biological activity of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide. Investigating whether 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide or its analogs exhibit any Eag-1 inhibitory activity could be of interest. []

    9. 3-Chloro-N-{2-[3,5-dibromo-4-(3-di-methyl-amino-propoxy)-phenyl]-ethyl}-4-metho-xy-benzamide (PD) []

    • Relevance: Despite being structurally different from 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, PD's inclusion alongside DNTA and ZVS-08 as an Eag-1 inhibitor underscores the diversity of chemical structures that can target this channel. This suggests that exploring modifications of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide might lead to derivatives with potential Eag-1 inhibitory activity. []

    10. N-(2-((4-Nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide (NPBA) []

    • Relevance: Both NPBA and 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide possess a nitro group and a benzamide core. The trifluoromethyl group in NPBA, while absent in the target compound, further adds to the structural similarities. This comparison underscores the potential of benzamide derivatives, particularly those with nitro substituents, to interact with ion channels, suggesting a possible avenue for further investigation of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide's interactions with ion channels. []

    11. N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA) []

    • Relevance: The shared phenylethynyl moiety in MPPA and 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide emphasizes the potential of this structural feature for interacting with mGlu5 receptors. Although the core structures differ, exploring whether 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, given its structural similarity, has any modulatory effects on mGlu5 could be a promising research direction. []

    12. 3-Cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB) [, , ]

    • Relevance: While CDPPB and 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide are structurally distinct, their shared benzamide core and the presence of aromatic rings suggest potential commonalities in their pharmacological profiles. It would be interesting to explore whether 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide exhibits any modulatory activity on mGlu receptors, considering the established role of CDPPB in this context. [, , ]

    13. 1-[4-(4-Chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone []

    • Relevance: Though structurally different from 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, this compound's action as an mGlu5 PAM, along with MPPA and CDPPB, further strengthens the rationale for investigating potential modulatory effects of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide on mGlu receptors. This is particularly relevant given the growing interest in mGlu receptors as therapeutic targets. []

    14. 3,3′-Difluorobenzaldazine [, ]

    • Relevance: Despite significant structural differences from 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, 3,3′-Difluorobenzaldazine's role as an mGluR5 PAM, along with other related compounds, provides a framework for exploring whether 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide or its analogs might exhibit similar activity. [, ]

    15. 4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) [, ]

    • Relevance: The presence of a nitro group and a benzamide core in both VU-29 and 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide highlights these structural features' potential significance in interacting with biological targets, specifically mGluR5 in the case of VU-29. Although they differ in their overall structures, VU-29's activity underscores the potential of benzamide derivatives as mGluR modulators, encouraging further investigation of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide in this context. [, ]

    16. 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-71) []

    • Relevance: VU-71, like 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, contains a nitro group and a benzamide core. The presence of a fluorine atom in VU-71, while absent in 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, suggests that halogen substitutions could be a point of modification for further structure-activity relationship studies. []

    17. (S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476) []

    • Relevance: Despite structural differences from 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, Ro 67-7476's interaction with mGluR1 as a PAM highlights the potential for diverse chemical structures to modulate this receptor. This suggests that 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide or its analogs could be explored for potential interactions with mGluR1, especially given the interest in allosteric modulation as a therapeutic strategy. []

    18. Ethyl Diphenylacetylcarbamate (Ro 01-6128) []

    • Relevance: Although structurally dissimilar to 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, Ro 01-6128's action as an mGluR1 PAM further emphasizes the potential for developing compounds with diverse structures to target and modulate this receptor. This highlights the possibility of exploring 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide or its derivatives for potential mGluR1 modulatory activity. []

    19. Butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853) []

    • Relevance: Despite its structural dissimilarity to 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, Ro 67-4853's action as an mGluR1 PAM highlights the possibility of designing structurally diverse compounds to target this receptor, suggesting potential avenues for exploring 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide or its analogs as potential mGluR1 modulators. []

    20. S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidinl-1-yl}-methanone (ADX47273) []

    • Relevance: While ADX47273 and 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide share little structural similarity, ADX47273's mechanism as an efficacy-driven PAM provides a valuable point of comparison for understanding the potential modulatory effects of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide on mGlu5 receptors. []

    21. 2-Methyl-6-(phenylethynyl)pyridine (MPEP) [, ]

    • Relevance: MPEP's phenylethynyl moiety directly corresponds to the same group in 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, suggesting a possible shared pharmacophore. Although 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide lacks the pyridine ring crucial for MPEP's activity, the structural similarity raises questions about whether 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide might exhibit any affinity for the MPEP binding site on mGluR5. [, ]

    22. 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP) []

    • Relevance: Despite being structurally distinct from 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, M-5MPEP's characterization as a biased antagonist of mGluR5, along with the observations for other related PAMs and NAMs, provides a framework for thoroughly investigating the potential modulatory effects of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide on mGluR5, considering both affinity and efficacy across different signaling pathways. []

    23. Disubstituted Alkyl 4-(Substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 Dicarboxylate Derivatives []

    • Relevance: While structurally distinct from 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, this study underscores the importance of exploring diverse chemical scaffolds for discovering new therapeutic agents. The inclusion of various substituents on the dihydropyridine ring highlights the significance of structure-activity relationship studies in optimizing pharmacological activity, a concept relevant for potential modifications of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide. []

    24. 2-(3,4-Dimethoxybenzyl)-7-det-5-methylimidazo-[5,1-f][1,2,4]triazin-4(3H)-one (Bay 60-7550) []

    • Relevance: While Bay 60-7550 differs structurally from 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, its role in modulating cGMP signaling offers a point of comparison for exploring the potential effects of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide on similar signaling pathways. Understanding whether 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide influences intracellular signaling cascades could reveal novel aspects of its biological activity. []

    25. 3-(8-Methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001) []

    • Relevance: Despite its structural dissimilarity to 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, ND7001's activity as a PDE2 inhibitor and its effects on cGMP signaling provide a framework for investigating the potential of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide to modulate intracellular signaling cascades. []

    26. Isoxazoline-Substituted Benzamide Compounds [, ]

    • Relevance: The presence of a benzamide core in these compounds, similar to 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide, highlights this structural feature's versatility in developing bioactive molecules. Though their target organisms and overall structures differ from the focus of 3-nitro-N-[2-(phenylethynyl)phenyl]benzamide research, these isoxazoline-substituted benzamides demonstrate the broad applicability of this chemical class in medicinal and agrochemical fields. [, ]

    Properties

    Product Name

    3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide

    IUPAC Name

    3-nitro-N-[2-(2-phenylethynyl)phenyl]benzamide

    Molecular Formula

    C21H14N2O3

    Molecular Weight

    342.3 g/mol

    InChI

    InChI=1S/C21H14N2O3/c24-21(18-10-6-11-19(15-18)23(25)26)22-20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,(H,22,24)

    InChI Key

    NLRGFYQMOPVSCH-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

    Canonical SMILES

    C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.